(Autg)2(dppe) (Autg)2(dppe)
Brand Name: Vulcanchem
CAS No.: 105177-81-9
VCID: VC1682237
InChI: InChI=1S/C26H24P2.2C6H12O5S.2Au/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*7-1-2-3(8)4(9)5(10)6(12)11-2;;/h1-20H,21-22H2;2*2-10,12H,1H2;;/q;;;2*+1/p-2
SMILES: C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(C1C(C(C(C(O1)[S-])O)O)O)O.C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+].[Au+]
Molecular Formula: C38H46Au2O10P2S2
Molecular Weight: 1182.8 g/mol

(Autg)2(dppe)

CAS No.: 105177-81-9

Cat. No.: VC1682237

Molecular Formula: C38H46Au2O10P2S2

Molecular Weight: 1182.8 g/mol

* For research use only. Not for human or veterinary use.

(Autg)2(dppe) - 105177-81-9

Specification

CAS No. 105177-81-9
Molecular Formula C38H46Au2O10P2S2
Molecular Weight 1182.8 g/mol
IUPAC Name 2-diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate
Standard InChI InChI=1S/C26H24P2.2C6H12O5S.2Au/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*7-1-2-3(8)4(9)5(10)6(12)11-2;;/h1-20H,21-22H2;2*2-10,12H,1H2;;/q;;;2*+1/p-2
Standard InChI Key PQCFIWSUQZNURU-UHFFFAOYSA-L
SMILES C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(C1C(C(C(C(O1)[S-])O)O)O)O.C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+].[Au+]
Canonical SMILES C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(C1C(C(C(C(O1)[S-])O)O)O)O.C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+].[Au+]

Introduction

Chemical Identity and Structural Characteristics

(Autg)2(dppe) is a dinuclear gold(I) complex that contains the bidentate phosphine ligand 1,2-bis(diphenylphosphino)ethane (dppe) coordinated with gold centers and thio-β-D-glucopyranosato ligands. The compound has been assigned the CAS Registry Number 105177-81-9 and is also known under alternative names including SKF-102912 . The molecular structure consists of two gold(I) centers bridged by a dppe ligand, with thio-sugar moieties completing the coordination sphere.

The detailed physical and chemical properties of (Autg)2(dppe) are presented in Table 1.

PropertyCharacteristic
CAS Registry Number105177-81-9
Molecular FormulaC38H46Au2O10P2S2
Molecular Weight1182.8 g/mol
IUPAC Name2-diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate
Physical AppearanceSolid compound
Synonyms(Autg)2(dppe), SKF-102912, mu-(1,2-Bis(diphenylphosphino)ethane)bis(1-thio-beta-D-glucopyranosato-S)gold(I)

The molecular architecture of (Autg)2(dppe) is particularly noteworthy because it incorporates the dppe ligand, which acts as a bidentate chelating agent. This ligand forms stable complexes with transition metals, particularly those in groups 8-11 of the periodic table. The stability is attributed to the entropic advantage of bidentate coordination over monodentate coordination, as it reduces the number of free ligands in solution.

The Role of 1,2-Bis(diphenylphosphino)ethane (dppe)

The dppe ligand is a crucial component of (Autg)2(dppe) and contributes significantly to its properties. This organophosphorus compound with the formula (Ph2PCH2)2 (where Ph = phenyl) is a common symmetrical bidentate ligand in coordination chemistry. It appears as a white solid that is soluble in organic solvents .

The synthesis of dppe typically involves the reaction of alkali metal diphenylphosphides with 1,2-dihaloethanes. Recent advancements include the use of radical difunctionalization of ethylene with phosphine-centered radicals, offering a more practical method for both symmetric and unsymmetric dppe derivatives.

Dppe can exhibit various coordination modes depending on the metal center. For gold complexes, the ligand typically forms a P-Au-S motif that has been demonstrated to enhance anticancer activity. This structural arrangement is a key factor in the biological activity of (Autg)2(dppe) .

Anticancer Properties and Biological Activity

(Autg)2(dppe) has demonstrated significant antitumor activity in various experimental models. The compound has shown reproducible and significant activity in transplantable murine tumor models and represents a structurally unique class of antineoplastic agents .

Research by Mirabelli and colleagues has established that the presence of a P-Au-S motif in gold(I) compounds enhances their anticancer activity. Notably, phosphinogold(I) thiolate complexes of type [Au(PR3)(SR)] are more active than gold(I) thiolates of type [Au(SR)], suggesting that the presence of phosphine ligands increases the lipophilicity and membrane permeability of the phosphinogold(I) complexes, contributing to their activity .

Table 2 summarizes some of the key biological findings related to (Autg)2(dppe) and related gold-dppe complexes:

Study TypeObservationsReference
In vivo tumor modelsReproducible activity in transplantable murine tumor models
In vitro cytotoxicityActive against various cancer cell lines
Mechanism studiesInduces apoptosis through ROS accumulation
Comparison with cisplatinShowed significant tumor growth inhibition compared to cisplatin
Resistance studiesNo cross-resistance with platinum-resistant cell lines

Mechanism of Action and Cellular Effects

The mechanism of action of (Autg)2(dppe) and related gold compounds has been the subject of extensive investigation. Gold compounds generally act against cancer cells via the mitochondria by inhibiting thioredoxin reductase. In this process, gold(I) binds to the C-terminal of the redox-active selenocysteine, leading to cytotoxic effects .

Studies of related gold-phosphine compounds have shown that they:

  • Are cytotoxic to tumor cell lines

  • Produce DNA protein cross-links and DNA strand breaks in cells

  • Inhibit macromolecular synthesis with a preferential inhibitory effect on protein synthesis relative to DNA and RNA synthesis

  • Remain stable in the presence of serum proteins, thiols, or disulfides

Research has demonstrated that these compounds can effectively inhibit the growth of cancer cells through the induction of apoptosis. The mechanism appears to involve interactions with cellular components that trigger apoptotic pathways .

Structural Stability and Chemical Behavior

An important characteristic of (Autg)2(dppe) is its remarkable stability in solution. Nuclear magnetic resonance spectroscopy has indicated that related gold-dppe complexes remain stable in the presence of serum proteins, thiols, or disulfides. This stability contributes to their unique pharmacological profile compared to other gold(I) phosphine complexes .

The stability of (Autg)2(dppe) can be attributed to the entropic advantage of the bidentate coordination provided by the dppe ligand. This coordination mode forms five-membered rings with the metal centers, resulting in enhanced stability compared to monodentate ligands.

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